(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine
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Overview
Description
(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a fluorophenyl group and a di(propan-2-yl)phenyl group attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine typically involves the condensation reaction between 2,6-di(propan-2-yl)aniline and 2-fluorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-chlorophenyl)methanimine
- (E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-bromophenyl)methanimine
- (E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-iodophenyl)methanimine
Uniqueness
(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
525594-08-5 |
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Molecular Formula |
C19H22FN |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine |
InChI |
InChI=1S/C19H22FN/c1-13(2)16-9-7-10-17(14(3)4)19(16)21-12-15-8-5-6-11-18(15)20/h5-14H,1-4H3 |
InChI Key |
WBGISVLPEBIPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=C2F |
Origin of Product |
United States |
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